molecular formula C23H27NO10 B13852924 Oxymorphone-d3 3-b-D-Glucuronide

Oxymorphone-d3 3-b-D-Glucuronide

Cat. No.: B13852924
M. Wt: 480.5 g/mol
InChI Key: ILRLBQVIWURYLX-FHJSQTLESA-N
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Description

Oxymorphone-d3 3-b-D-Glucuronide is a stable-labeled internal standard used for the quantitation of oxymorphone levels in biological samples such as urine, serum, or plasma. It is a major metabolite of oxymorphone, an opioid analgesic used for the relief of moderate to severe pain . This compound is particularly useful in clinical toxicology, forensic analysis, pharmaceutical research, and urine drug testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxymorphone-d3 3-b-D-Glucuronide involves the glucuronidation of oxymorphone. This process typically requires the use of glucuronic acid derivatives and specific enzymes or catalysts to facilitate the reaction. The reaction conditions often include a controlled temperature and pH to ensure the efficient formation of the glucuronide conjugate .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the stringent quality standards required for use in analytical applications .

Chemical Reactions Analysis

Types of Reactions

Oxymorphone-d3 3-b-D-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction where glucuronic acid is added to the oxymorphone molecule. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase .

Common Reagents and Conditions

The common reagents used in the glucuronidation reaction include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction is typically carried out in an aqueous buffer solution at a controlled temperature and pH .

Major Products

The major product of the glucuronidation reaction is this compound, which is a more water-soluble form of oxymorphone, facilitating its excretion from the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxymorphone-d3 3-b-D-Glucuronide is unique due to its deuterium labeling, which provides a stable isotopic signature that is essential for accurate quantitation in mass spectrometry-based assays. This labeling helps distinguish it from endogenous compounds and improves the precision of analytical measurements .

Properties

Molecular Formula

C23H27NO10

Molecular Weight

480.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H27NO10/c1-24-7-6-22-13-9-2-3-11(32-21-16(28)14(26)15(27)18(34-21)20(29)30)17(13)33-19(22)10(25)4-5-23(22,31)12(24)8-9/h2-3,12,14-16,18-19,21,26-28,31H,4-8H2,1H3,(H,29,30)/t12-,14+,15+,16-,18+,19+,21-,22+,23-/m1/s1/i1D3

InChI Key

ILRLBQVIWURYLX-FHJSQTLESA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O

Origin of Product

United States

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